1-Methylcyclohexane-1-carboximidamide hydrochloride
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Overview
Description
1-Methylcyclohexane-1-carboximidamide hydrochloride is an organic compound with the molecular formula C8H17ClN2. It is a derivative of cyclohexane, featuring a carboximidamide group attached to the cyclohexane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylcyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 1-methylcyclohexanecarboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid catalysts may be used to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclohexane-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Methylcyclohexane-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylcyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboximidamide hydrochloride
- 1-Methylcyclohexane-1-carboxamide
- Cyclohexanecarboxamide
Uniqueness
1-Methylcyclohexane-1-carboximidamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific research and industrial applications.
Biological Activity
1-Methylcyclohexane-1-carboximidamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexane ring and an amidine functional group. The molecular formula is C8H16ClN, with a molecular weight of approximately 175.68 g/mol. This structural configuration is significant as it influences the compound's solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. The amidine group is known for its ability to form hydrogen bonds, which facilitates binding to target proteins or enzymes. Specifically, amidines have been shown to inhibit sphingosine kinases (SphKs), particularly SphK1, which plays a crucial role in cancer progression by regulating sphingosine 1-phosphate (S1P) levels .
Anticancer Activity
Research indicates that amidine derivatives, including this compound, exhibit significant anticancer properties. In studies involving human leukemia U937 cells, compounds with similar structures demonstrated the ability to reduce endogenous S1P levels at nanomolar concentrations, leading to decreased cell survival and proliferation in cancerous tissues .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro studies have revealed that amidine-based compounds possess broad-spectrum antibacterial effects. For instance, derivatives have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity .
Study on SphK Inhibition
In a pivotal study focusing on SphK inhibitors, this compound was evaluated alongside other amidine-based compounds. The results highlighted its potential in reducing S1P levels significantly, thereby inhibiting tumor growth in xenograft models. The selectivity for SphK1 over SphK2 suggests that modifications in the cyclohexane structure enhance its inhibitory potency .
Antimicrobial Efficacy Evaluation
Another study assessed the antimicrobial efficacy of amidine derivatives against Salmonella spp. The findings indicated that compounds similar to this compound effectively inhibited biofilm formation and bacterial growth at low concentrations without exhibiting cytotoxic effects on human cell lines such as HeLa and Vero cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-methylcyclohexane-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-8(7(9)10)5-3-2-4-6-8;/h2-6H2,1H3,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCNFMSRAGRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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